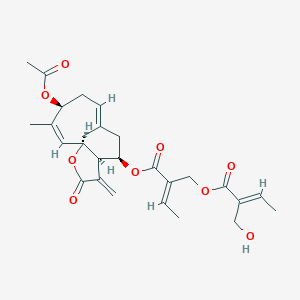

![molecular formula C18H31N7O11P2 B14088297 N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is an alkylated derivative of adenosine diphosphate. This compound is notable for its applications in biochemical research, particularly in studies involving nucleotide interactions and enzyme mechanisms. It is a modified nucleotide that can be used in various biochemical assays and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP typically involves the alkylation of adenosine diphosphate with iodoacetic acid, followed by condensation with 1,6-diaminohexane in the presence of a water-soluble carbodiimide . The overall yield of this synthesis is approximately 40% based on the starting material .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can undergo various chemical reactions, including phosphorylation and binding to matrices. It can be phosphorylated via acetate kinase to form adenosine triphosphate . Additionally, it can be conjugated to other molecules for use in affinity chromatography and other biochemical assays .

Common Reagents and Conditions

Phosphorylation: Acetate kinase is commonly used to phosphorylate this compound to adenosine triphosphate.

Binding to Matrices: The compound can be bound to agarose beads or other matrices for use in affinity chromatography.

Major Products Formed

Adenosine Triphosphate: Formed through phosphorylation.

Conjugated Derivatives: Formed through binding to matrices or other molecules.

Applications De Recherche Scientifique

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is used in various scientific research applications, including:

Biochemistry: It is used to study nucleotide interactions and enzyme mechanisms.

Affinity Chromatography: The compound can be used to purify proteins and other biomolecules by binding to specific targets.

Photoaffinity Labeling: It has been biotinylated and conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe to visualize the ATPase site of myosin.

Mécanisme D'action

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP exerts its effects by interacting with nucleotide-binding sites on enzymes and other proteins. The compound can be phosphorylated to form adenosine triphosphate, which is a key molecule in cellular energy transfer. When used in affinity chromatography, it binds to specific proteins, allowing for their purification and study .

Comparaison Avec Des Composés Similaires

Similar Compounds

N6-[(6-Aminohexyl)carbamoylmethyl]-ATP: A similar compound that is also used in biochemical research and affinity chromatography.

N6-[(6-Aminohexyl)carbamoylmethyl]-AMP: Another related compound used in similar applications.

Uniqueness

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is unique in its ability to be phosphorylated to adenosine triphosphate, making it a versatile tool in biochemical research. Its ability to bind to matrices and be used in affinity chromatography also sets it apart from other nucleotide analogues .

Propriétés

Formule moléculaire |

C18H31N7O11P2 |

|---|---|

Poids moléculaire |

583.4 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |

Clé InChI |

MMSIXCSIWMOXLY-XKLVTHTNSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088231.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)

![2-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088269.png)

![3-hexyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088281.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)

![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088286.png)

![(2S,3S)-4-[(1S,4aS,4bS,6S,7S,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid](/img/structure/B14088289.png)